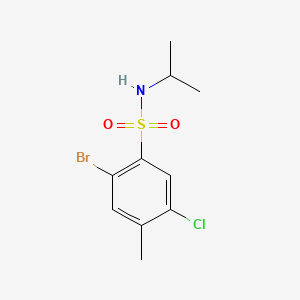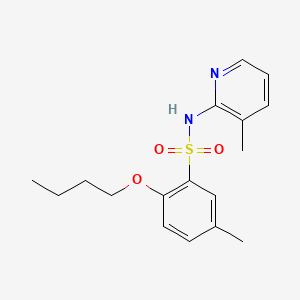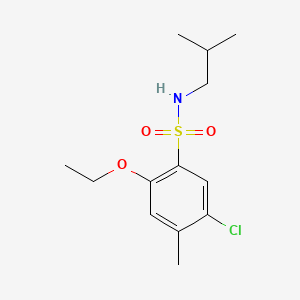![molecular formula C21H28N2O3S B13369310 4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether](/img/structure/B13369310.png)
4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether is a complex organic compound that features a piperazine ring, a sulfonyl group, and an ethyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 2,6-dimethylbenzene and an appropriate alkylating agent.
Sulfonylation: The sulfonyl group is added through a sulfonation reaction using sulfonyl chlorides in the presence of a base.
Ether Formation: The final step involves the formation of the ethyl ether linkage through a Williamson ether synthesis, which uses an alkoxide and an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethyl ether moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield sulfides or amines.
Substitution: Substitution reactions can produce nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation or apoptosis, by binding to specific proteins and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Cresol: Cresol is a methylphenol with similar aromatic properties but lacks the piperazine and sulfonyl groups.
Teriflunomide: Teriflunomide is an immunomodulatory drug with a different mechanism of action but shares some structural similarities in its aromatic rings.
Uniqueness
4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds like cresol or teriflunomide.
Propiedades
Fórmula molecular |
C21H28N2O3S |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H28N2O3S/c1-5-26-20-10-9-19(15-18(20)4)27(24,25)23-13-11-22(12-14-23)21-16(2)7-6-8-17(21)3/h6-10,15H,5,11-14H2,1-4H3 |
Clave InChI |
LBRIVDKLQGCDNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13369231.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369236.png)
![6-(2-methoxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B13369243.png)

![1,9-Dimethyl-10-oxatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B13369256.png)
![2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B13369259.png)

![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13369282.png)
![4,7-Dioxo-5-(2-thienyl)-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13369289.png)


![(5-Ethyl-3-methyl-1-benzofuran-2-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B13369297.png)
![6-(3,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369313.png)
![3-(1-Benzofuran-2-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369314.png)
